Zirconium(IV) sulfate hydrate

Descripción general

Descripción

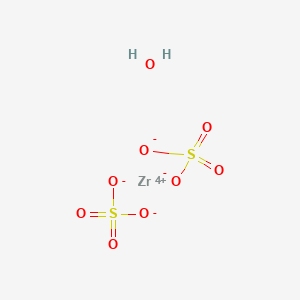

Zirconium(IV) sulfate hydrate is an inorganic compound with the chemical formula Zr(SO₄)₂·xH₂O, where x represents the number of water molecules associated with the compound. This compound is part of a family of zirconium sulfates that vary by their degree of hydration. This compound appears as white or colorless solids that are soluble in water . It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Zirconium(IV) sulfate hydrate primarily targets various chemical reactions as a catalyst. It is used in reactions such as isomerization of pentanes, synthesis of esters, condensation of hydroquinone, formation of nitriles, tetrahydropyranylation of alcohols, and acetalization of carbonyls . It also acts as a catalyst support .

Mode of Action

This compound interacts with its targets by facilitating the chemical reactions it is involved in. It does so by lowering the activation energy of the reaction, thereby increasing the rate of the reaction . The compound adopts complex structures featuring 7- and 8-coordinated Zr centres, with both water and sulfate serving as ligands .

Biochemical Pathways

It is known to be involved in various chemical reactions as a catalyst, influencing the pathways of these reactions .

Pharmacokinetics

It is known to be a solid substance with a ph of 1-2 at 25 °c .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the acceleration of chemical reactions. As a catalyst, it increases the rate of these reactions without being consumed in the process .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. It is known to be stable and soluble in water .

Análisis Bioquímico

Biochemical Properties

It is known that zirconium-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc

Cellular Effects

Zirconium-based nanomaterials have shown interesting biological properties, including anti-microbial, antioxidant, and anti-cancer activity

Molecular Mechanism

It is known that zirconium-based nanomaterials can exhibit excellent activity, larger surface area, and recyclability for the transesterification reaction

Temporal Effects in Laboratory Settings

It is known that zirconium-based nanomaterials can exhibit excellent stability and recyclability

Dosage Effects in Animal Models

It is known that the median lethal dose (LD50) of Zirconium(IV) sulfate is 3500 mg/kg in rats

Metabolic Pathways

It is known that zirconium-based nanomaterials can be synthesized using various methods, including hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods

Transport and Distribution

It is known that zirconium-based nanomaterials can be synthesized in various forms, including nanoparticles

Subcellular Localization

It is known that zirconium-based nanomaterials can be synthesized in various forms, including nanoparticles

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zirconium(IV) sulfate hydrate is typically prepared by reacting zirconium oxide (ZrO₂) with sulfuric acid (H₂SO₄) in the presence of water. The reaction can be represented as follows: [ \text{ZrO}_2 + 2 \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{Zr(SO}_4)_2(\text{H}_2\text{O})_x ] The degree of hydration (x) can vary, resulting in different hydrates of zirconium(IV) sulfate .

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled reaction of zirconium oxide with sulfuric acid under specific temperature and pressure conditions. The process ensures the formation of the desired hydrate form, which is then purified and dried to obtain the final product. The industrial production methods are designed to maximize yield and purity while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Zirconium(IV) sulfate hydrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, zirconium(IV) sulfate can hydrolyze to form zirconium hydroxide and sulfuric acid.

Complexation: Zirconium(IV) sulfate can form complexes with various ligands, including water and sulfate ions.

Precipitation: It can precipitate proteins and amino acids, making it useful in biochemical applications.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.

Complexation: Ligands such as water, sulfate, and other anions can react with zirconium(IV) sulfate under mild conditions.

Precipitation: The compound is used in aqueous solutions to precipitate proteins and amino acids.

Major Products Formed

Hydrolysis: Zirconium hydroxide and sulfuric acid.

Complexation: Various zirconium complexes depending on the ligands used.

Precipitation: Protein or amino acid precipitates.

Aplicaciones Científicas De Investigación

Zirconium(IV) sulfate hydrate has a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

Similar Compounds

Zirconium(IV) chloride (ZrCl₄): Used in organic synthesis and as a catalyst.

Zirconium(IV) oxynitrate hydrate (ZrO(NO₃)₂·xH₂O): Employed in the preparation of zirconia-based materials.

Zirconium(IV) oxide (ZrO₂): Widely used in ceramics and as a catalyst support.

Uniqueness

Zirconium(IV) sulfate hydrate is unique due to its high solubility in water and its ability to form various hydrates. Its applications in protein precipitation and as a catalyst support distinguish it from other zirconium compounds. Additionally, its role in tanning white leather and pigment stabilization highlights its versatility in industrial applications .

Propiedades

IUPAC Name |

zirconium(4+);disulfate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.H2O.Zr/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);1H2;/q;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRMCZYAVOHQNB-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O9S2Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049824 | |

| Record name | Zirconium(IV) sulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34806-73-0 | |

| Record name | Zirconium(IV) sulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B3261727.png)